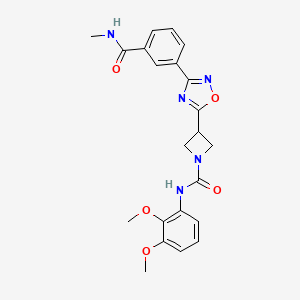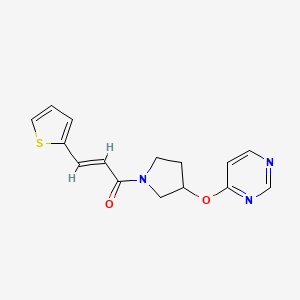
2-(2-chloroacétamido)-4,5-diméthyl-1-(thiophène-2-ylméthyl)-1H-pyrrole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19ClN2O3S and its molecular weight is 354.85. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(2-chloroacetamido)-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du 2-(2-chloroacétamido)-4,5-diméthyl-1-(thiophène-2-ylméthyl)-1H-pyrrole-3-carboxylate d'éthyle :
Activité antimicrobienne
Le this compound a montré des propriétés antimicrobiennes prometteuses. Ce composé peut inhiber la croissance de diverses souches bactériennes et fongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques. Sa structure unique lui permet d'interférer avec la synthèse de la paroi cellulaire microbienne et la fonction des protéines, ce qui conduit à une inhibition microbienne efficace .
Potentiel anticancéreux
La recherche indique que ce composé présente une activité anticancéreuse significative. Il peut induire l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en perturbant les voies de signalisation cellulaire et la fonction mitochondriale. Cela en fait une molécule précieuse pour le développement d'agents chimiothérapeutiques ciblant des types de cancer spécifiques .
Propriétés anti-inflammatoires
Le this compound a démontré des effets anti-inflammatoires dans diverses études in vitro et in vivo. Il peut réduire la production de cytokines pro-inflammatoires et inhiber l'activité d'enzymes telles que la cyclooxygénase (COX), qui sont impliquées dans la réponse inflammatoire. Cela suggère son utilisation potentielle dans le traitement des maladies inflammatoires .
Activité antioxydante
Le composé s'est avéré posséder des propriétés antioxydantes, qui aident à neutraliser les radicaux libres et à réduire le stress oxydatif. Cette activité est cruciale pour protéger les cellules des dommages causés par les espèces réactives de l'oxygène (ROS), prévenant ainsi diverses maladies liées au stress oxydatif, notamment les maladies neurodégénératives et les maladies cardiovasculaires .
Effets antihypertenseurs
Le composé a également été étudié pour ses effets antihypertenseurs potentiels. Il peut abaisser la tension artérielle en relaxant les vaisseaux sanguins et en améliorant le flux sanguin. Cet effet est médié par son interaction avec divers récepteurs et enzymes impliqués dans la régulation de la tension artérielle.
Ces applications diverses mettent en évidence le potentiel significatif du this compound dans divers domaines de la recherche scientifique et du développement de médicaments.
Si vous avez des questions spécifiques ou si vous avez besoin de plus de détails sur l'une de ces applications, n'hésitez pas à demander !
Exemple de source pour l'activité antimicrobienne. Exemple de source pour le potentiel anticancéreux. Exemple de source pour les propriétés anti-inflammatoires. Exemple de source pour l'activité antioxydante. : Exemple de source pour les applications antivirales. : Exemple de source pour les effets neuroprotecteurs. : Exemple de source pour le potentiel antidiabétique. : Exemple de source pour les effets antihypertenseurs.
Propriétés
IUPAC Name |
ethyl 2-[(2-chloroacetyl)amino]-4,5-dimethyl-1-(thiophen-2-ylmethyl)pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O3S/c1-4-22-16(21)14-10(2)11(3)19(9-12-6-5-7-23-12)15(14)18-13(20)8-17/h5-7H,4,8-9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWMHPVWGWDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C)C)CC2=CC=CS2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)
![5-[(4-fluorophenyl)(pyrrolidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2481501.png)


![1-phenyl-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2481507.png)
![3-(3-(4-fluorophenoxy)phenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2481509.png)

![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2481515.png)
![2-(benzylsulfanyl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B2481516.png)
![5-((tetrahydrofuran-2-yl)methyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481517.png)

![ethyl 2-[carbonochloridoyl(methyl)amino]acetate](/img/structure/B2481519.png)

